

In-Depth Technical Guide: m-PEG4-(CH₂)₃-acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ***m-PEG4-(CH₂)₃-acid***

Cat. No.: ***B609254***

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **m-PEG4-(CH₂)₃-acid**, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Characteristics

m-PEG4-(CH₂)₃-acid is a high-purity compound featuring a terminal carboxylic acid group and a methoxy-capped polyethylene glycol (PEG) chain. The PEG spacer is hydrophilic, which enhances the solubility of the molecule and its conjugates in aqueous media.^{[1][2][3]} This property is particularly advantageous in biological applications, preventing aggregation and improving the pharmacokinetic profile of modified biomolecules.

Quantitative Data Summary

The key physicochemical properties of **m-PEG4-(CH₂)₃-acid** are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Weight	250.29 g/mol	[1]
Chemical Formula	C ₁₁ H ₂₂ O ₆	[1]
Exact Mass	250.1416 u	[1]
CAS Number	874208-84-1	[1]
IUPAC Name	2,5,8,11-tetraoxapentadecan-15-oic acid	[1]
Purity	Typically >98%	[4]
Elemental Analysis	C: 52.79%, H: 8.86%, O: 38.35%	[1]

Applications in Research and Drug Development

The terminal carboxylic acid of **m-PEG4-(CH₂)₃-acid** serves as a reactive handle for covalent modification of molecules containing primary amines, such as proteins, peptides, and amine-functionalized small molecules or surfaces.[\[1\]](#)[\[3\]](#) This reaction, typically mediated by carbodiimide chemistry, results in the formation of a stable amide bond.

Key applications include:

- PEGylation: Covalently attaching the PEG linker to therapeutic proteins or peptides to improve their solubility, stability, and circulation half-life, while reducing immunogenicity.
- PROTAC Synthesis: Used as a flexible linker to connect a target-binding ligand and an E3 ligase ligand in the construction of PROTACs, which are designed to induce targeted protein degradation.[\[5\]](#)[\[6\]](#)
- Antibody-Drug Conjugates (ADCs): Incorporated into the linker system of ADCs to modulate the solubility and stability of the final conjugate.
- Surface Modification: Immobilizing biomolecules onto surfaces for applications in diagnostics and biomaterials.

Experimental Protocols: Amine Conjugation

The most common application of **m-PEG4-(CH₂)₃-acid** is its conjugation to primary amines. A robust and efficient method for this is the two-step carbodiimide coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.^{[1][7]} This approach enhances coupling efficiency and stability by converting the carboxylic acid into a more stable amine-reactive NHS ester intermediate.^{[7][8]}

Detailed Methodology for Protein Conjugation

This protocol provides a general framework for conjugating **m-PEG4-(CH₂)₃-acid** to an amine-containing protein. Optimization may be required for specific applications.

Materials:

- **m-PEG4-(CH₂)₃-acid**
- Protein with primary amine groups (e.g., Lysine residues)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
- Desalting column for purification

Procedure:

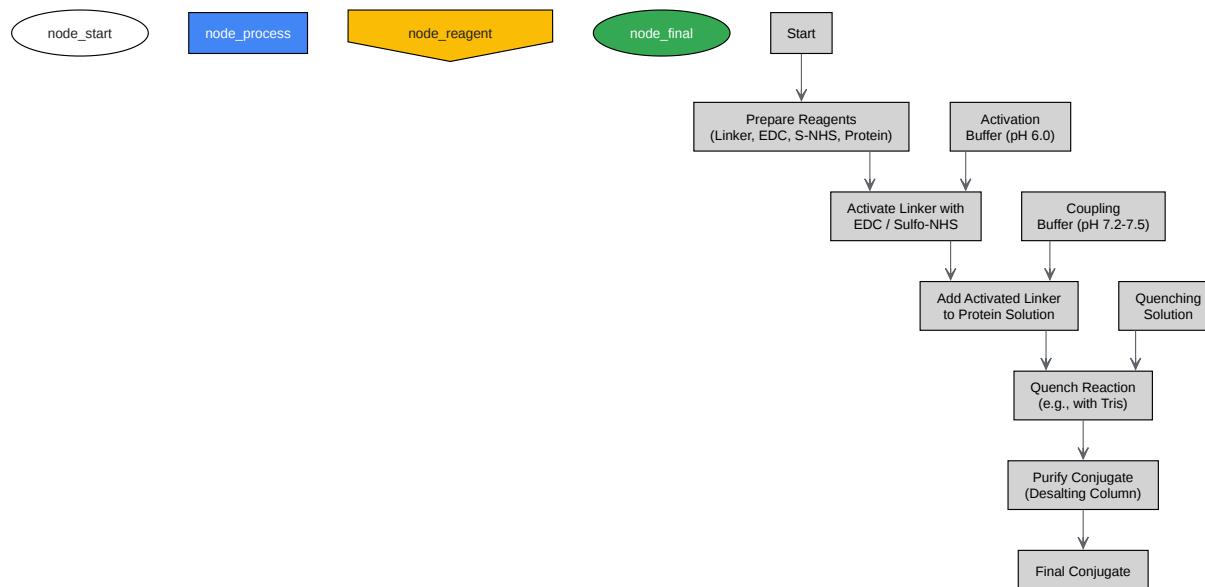
- Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent moisture contamination.^{[7][9]} Prepare stock solutions of all reagents in their respective buffers immediately before use.

- Activation of **m-PEG4-(CH₂)₃-acid**:
 - Dissolve **m-PEG4-(CH₂)₃-acid** in Activation Buffer.
 - Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS to the **m-PEG4-(CH₂)₃-acid** solution.
 - Incubate the reaction mixture for 15-30 minutes at room temperature to form the Sulfo-NHS ester. The activation reaction is most efficient at pH 4.5-7.2.[9]
- Conjugation to Protein:
 - Dissolve the target protein in the Coupling Buffer. The reaction of the NHS-ester with the primary amine is most efficient at a pH of 7-8.[9]
 - Add the activated **m-PEG4-(CH₂)₃-acid** solution to the protein solution. The molar ratio of the linker to the protein should be optimized based on the desired degree of labeling.
 - Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching the Reaction:
 - Add the Quenching Solution (e.g., Tris or hydroxylamine) to a final concentration of 20-50 mM.[9]
 - Incubate for 15 minutes at room temperature to hydrolyze any unreacted Sulfo-NHS esters.
- Purification:
 - Remove excess reagents and reaction by-products by passing the conjugate solution through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Visualizations: Reaction Pathway and Experimental Workflow

The following diagrams illustrate the key chemical transformation and the general experimental process described above.

Figure 1. Chemical pathway for EDC/Sulfo-NHS mediated amide bond formation.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
- 3. m-PEG4-(CH₂)₃-acid, 874208-84-1 | BroadPharm [broadpharm.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: m-PEG4-(CH₂)₃-acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b609254#m-peg4-ch2-3-acid-molecular-weight\]](https://www.benchchem.com/product/b609254#m-peg4-ch2-3-acid-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com